molecular formula C15H28O4Si B14720730 Diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate CAS No. 17911-09-0

Diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate

Cat. No.: B14720730
CAS No.: 17911-09-0
M. Wt: 300.46 g/mol
InChI Key: QJTYPBUTYFARKB-UHFFFAOYSA-N
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Description

Diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate is a chemical compound with a unique structure that includes a silicon atom bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate typically involves the reaction of ethyl chloroacetate with sodium sulfide to form diethyl thiodiglycolate. This intermediate is then reacted with diethyl oxalate and 1,2-dibromoethane to yield the desired product. The reaction conditions often include the use of organic solvents and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds .

Scientific Research Applications

Diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous .

Properties

IUPAC Name

diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4Si/c1-6-12-9-10-20(4,5)11-15(12,13(16)18-7-2)14(17)19-8-3/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTYPBUTYFARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC[Si](CC1(C(=O)OCC)C(=O)OCC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294495
Record name diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17911-09-0
Record name NSC96823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-ethyl-1,1-dimethylsilinane-3,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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